molecular formula C12H19N5O4 B2866984 7-(2,3-dihydroxypropyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 941885-82-1

7-(2,3-dihydroxypropyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2866984
CAS No.: 941885-82-1
M. Wt: 297.315
InChI Key: MGQNHPUSNPUVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,3-dihydroxypropyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C12H19N5O4 and its molecular weight is 297.315. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Cardiovascular Activity : A study focused on the synthesis and evaluation of cardiovascular activities of purine derivatives, finding that certain analogs displayed strong prophylactic antiarrhythmic activity and hypotensive effects. These compounds showed weak affinity for alpha1- and alpha2-adrenoreceptors, indicating their potential use in cardiovascular disease treatment (Chłoń-Rzepa et al., 2004).

  • Photophysical Properties : Investigation into the spectral and photophysical properties of imidazo[1,2-a]purine derivatives related to acyclovir revealed insights into their ground and excited state behaviors. These studies are crucial for understanding the photostability and fluorescence properties of these compounds, which could be relevant in designing imaging agents or phototherapeutic drugs (Wenska et al., 2004).

Analytical and Sensing Applications

  • Xanthine Determination : Research on xanthine biosensing methods highlighted the development of biosensors based on immobilized xanthine oxidase. These biosensors offer a simple, rapid, and economical approach for determining xanthine in food and clinical diagnostics, showcasing the analytical applications of purine-based systems (Pundir & Devi, 2014).

Chemical Synthesis and Structural Analysis

  • Synthetic Pathways : Studies on the synthetic pathways of purine derivatives have unveiled methods to construct complex heterocyclic systems, demonstrating the versatility of purine compounds in organic synthesis and the potential for creating novel molecules with specific biological activities (Khaliullin & Klen, 2010).

  • Structural Investigations : Crystallographic and computational studies have been conducted to elucidate the structural characteristics of methylxanthines and their derivatives. These analyses provide valuable insights into the intermolecular interactions and stability of different polymorphs, which are critical for understanding their pharmacological properties (Latosinska et al., 2014).

Properties

IUPAC Name

7-(2,3-dihydroxypropyl)-3-methyl-8-(propan-2-ylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O4/c1-6(2)13-11-14-9-8(17(11)4-7(19)5-18)10(20)15-12(21)16(9)3/h6-7,18-19H,4-5H2,1-3H3,(H,13,14)(H,15,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQNHPUSNPUVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC2=C(N1CC(CO)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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